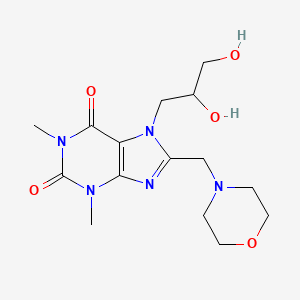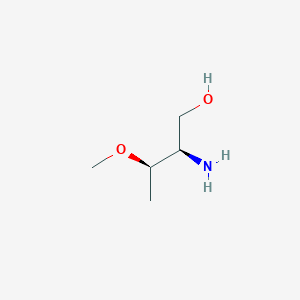![molecular formula C16H15ClO4 B2545181 Acide 4-[(3-chlorobenzyl)oxy]-3-éthoxybenzoïque CAS No. 938375-43-0](/img/structure/B2545181.png)
Acide 4-[(3-chlorobenzyl)oxy]-3-éthoxybenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C16H15ClO4 It is a derivative of benzoic acid, featuring both chlorobenzyl and ethoxy substituents
Applications De Recherche Scientifique
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzoic acid and 3-chlorobenzyl chloride.
Reaction: The 3-ethoxybenzoic acid is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Mécanisme D'action
The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(3-Chlorobenzyl)oxy]benzoic acid: Lacks the ethoxy group present in 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.
3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.
Uniqueness
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is unique due to the presence of both chlorobenzyl and ethoxy substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOFHVMAGPGIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545102.png)
![3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2545103.png)





![Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2545114.png)
![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)

![N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2545120.png)
